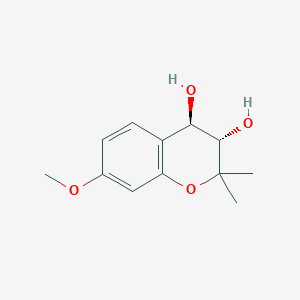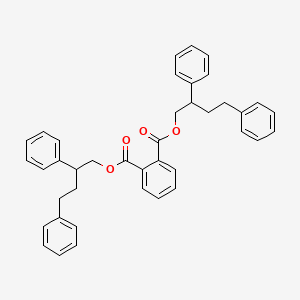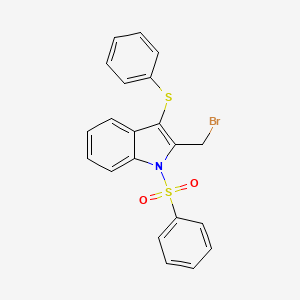
1H-Indole, 2-(bromomethyl)-1-(phenylsulfonyl)-3-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 2-(bromomethyl)-1-(phenylsulfonyl)-3-(phenylthio)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds widely recognized for their presence in various natural products and pharmaceuticals. This particular compound is characterized by the presence of bromomethyl, phenylsulfonyl, and phenylthio groups attached to the indole core, making it a versatile molecule in synthetic chemistry and research applications.
Preparation Methods
The synthesis of 1H-Indole, 2-(bromomethyl)-1-(phenylsulfonyl)-3-(phenylthio)- typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
Bromination: Introduction of the bromomethyl group through bromination reactions.
Sulfonylation: Addition of the phenylsulfonyl group using sulfonyl chloride reagents under basic conditions.
Thioether Formation: Incorporation of the phenylthio group via nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
1H-Indole, 2-(bromomethyl)-1-(phenylsulfonyl)-3-(phenylthio)- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Oxidation and Reduction: The phenylthio group can be oxidized to sulfoxides or sulfones, while reduction reactions can modify the sulfonyl group.
Coupling Reactions: The indole core can engage in coupling reactions, such as Suzuki or Heck reactions, to form complex molecular architectures.
Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1H-Indole, 2-(bromomethyl)-1-(phenylsulfonyl)-3-(phenylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 2-(bromomethyl)-1-(phenylsulfonyl)-3-(phenylthio)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on target molecules. The phenylsulfonyl and phenylthio groups contribute to the compound’s binding affinity and specificity, influencing its overall biological activity.
Comparison with Similar Compounds
1H-Indole, 2-(bromomethyl)-1-(phenylsulfonyl)-3-(phenylthio)- can be compared with other indole derivatives, such as:
1H-Indole, 2-(chloromethyl)-1-(phenylsulfonyl)-3-(phenylthio)-: Similar structure but with a chloromethyl group instead of bromomethyl.
1H-Indole, 2-(bromomethyl)-1-(methylsulfonyl)-3-(phenylthio)-: Contains a methylsulfonyl group instead of phenylsulfonyl.
1H-Indole, 2-(bromomethyl)-1-(phenylsulfonyl)-3-(methylthio)-: Features a methylthio group instead of phenylthio.
Properties
CAS No. |
85678-42-8 |
|---|---|
Molecular Formula |
C21H16BrNO2S2 |
Molecular Weight |
458.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2-(bromomethyl)-3-phenylsulfanylindole |
InChI |
InChI=1S/C21H16BrNO2S2/c22-15-20-21(26-16-9-3-1-4-10-16)18-13-7-8-14-19(18)23(20)27(24,25)17-11-5-2-6-12-17/h1-14H,15H2 |
InChI Key |
XDADGEKNEJXDGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(N(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


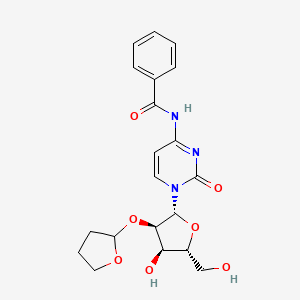

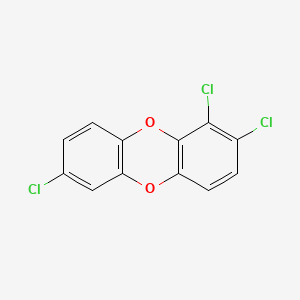
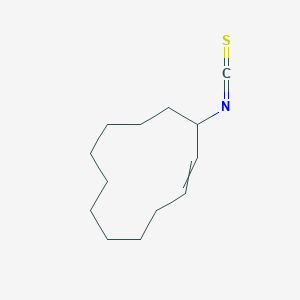
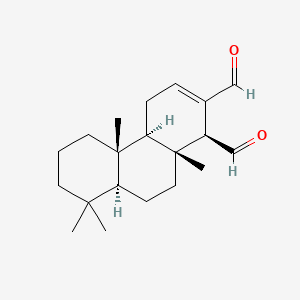

![2-[(2,2-Dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine](/img/structure/B14412634.png)
![1-(3-Methoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14412640.png)
![2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide](/img/structure/B14412647.png)
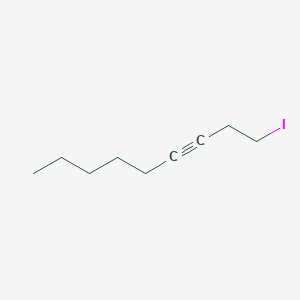
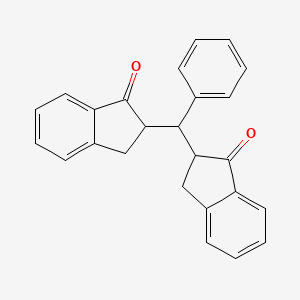
![5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate](/img/structure/B14412664.png)
